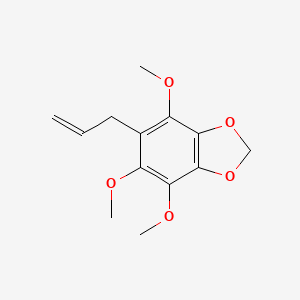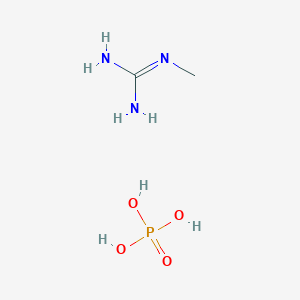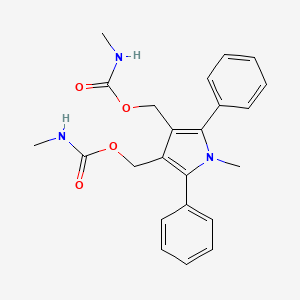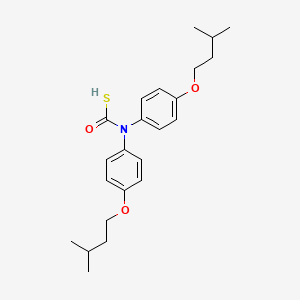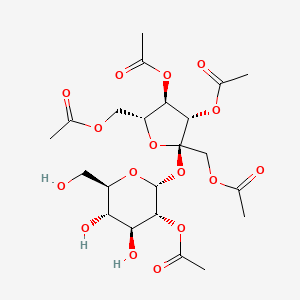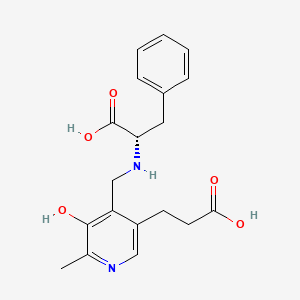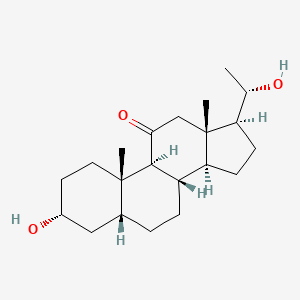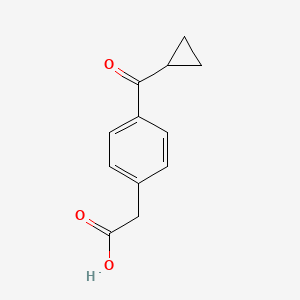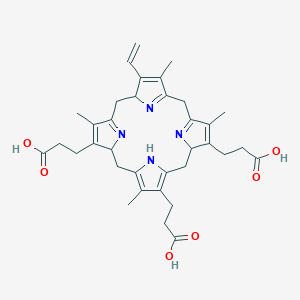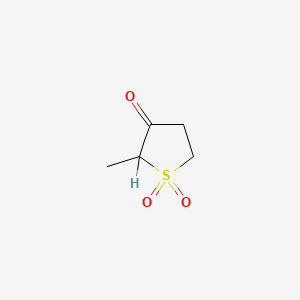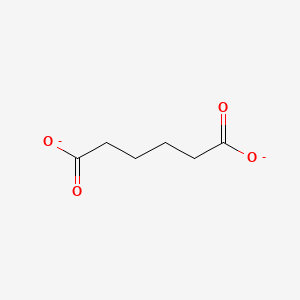
Adipate
Übersicht
Beschreibung
Adipate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an adipate(1-).
Wissenschaftliche Forschungsanwendungen
Biological Production and Environmental Impact
Adipic acid, a significant component in producing nylon 6-6, thermoplastic polyurethane resins, adhesives, synthetic lubricants, and plasticizers, has traditionally been synthesized from petrochemical sources, primarily through the oxidation of KA oil (cyclohexanol and cyclohexanone) catalyzed by nitric acid. This chemical synthesis approach has been associated with the emission of greenhouse gases and significant environmental pollution. Consequently, there has been a growing research interest in developing more sustainable, renewable, and environmentally friendly methods for adipic acid production. Recent studies have focused on biological synthesis routes, leveraging metabolic engineering and synthetic biology advancements to enable the synthesis of adipic acid from renewable substrates. These innovative approaches aim to mitigate the environmental impact associated with traditional adipic acid production methods (Deng, Ma, & Mao, 2016).
Metabolic Engineering for Adipate Production
Metabolic engineering has played a crucial role in optimizing microbial strains for the efficient production of adipic acid. For example, the reverse adipate-degradation pathway (RADP) identified in Thermobifida fusca has been successfully reconstructed in Escherichia coli, leading to significant adipic acid production. The optimization of this pathway, including the overexpression of key enzymes and the elimination of competing metabolic pathways, has resulted in improved adipic acid yields. These advances demonstrate the potential of metabolic engineering to enhance the biotechnological production of adipic acid, offering a more sustainable alternative to traditional chemical synthesis methods (Zhao et al., 2018).
Eigenschaften
CAS-Nummer |
764-65-8 |
|---|---|
Produktname |
Adipate |
Molekularformel |
C6H8O4-2 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
hexanedioate |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2 |
InChI-Schlüssel |
WNLRTRBMVRJNCN-UHFFFAOYSA-L |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-] |
Kanonische SMILES |
C(CCC(=O)[O-])CC(=O)[O-] |
Andere CAS-Nummern |
764-65-8 |
Synonyme |
adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

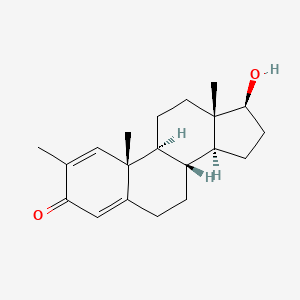
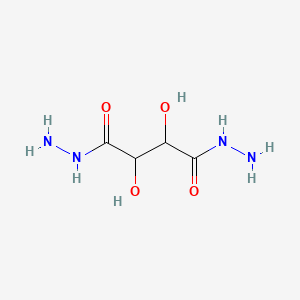
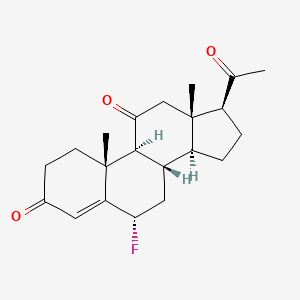
![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)
